1-[5-(4-fluorophenoxy)pentyl]piperidine
CAS No.:
Cat. No.: VC10255269
Molecular Formula: C16H24FNO
Molecular Weight: 265.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24FNO |
|---|---|
| Molecular Weight | 265.37 g/mol |
| IUPAC Name | 1-[5-(4-fluorophenoxy)pentyl]piperidine |
| Standard InChI | InChI=1S/C16H24FNO/c17-15-7-9-16(10-8-15)19-14-6-2-5-13-18-11-3-1-4-12-18/h7-10H,1-6,11-14H2 |
| Standard InChI Key | SSVDOXILJJIORA-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)CCCCCOC2=CC=C(C=C2)F |
| Canonical SMILES | C1CCN(CC1)CCCCCOC2=CC=C(C=C2)F |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
1-[5-(4-Fluorophenoxy)pentyl]piperidine (C₁₆H₂₄FNO, MW 265.37 g/mol) features a piperidine core substituted at the nitrogen atom with a pentyloxy chain bearing a 4-fluorophenyl group. The fluorine atom at the para position of the aromatic ring enhances electronegativity and lipophilicity, influencing membrane permeability and target binding. Key structural descriptors include:
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IUPAC Name: 1-[5-(4-fluorophenoxy)pentyl]piperidine
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SMILES: C1CCN(CC1)CCCCCOC2=CC=C(C=C2)F
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InChIKey: SSVDOXILJJIORA-UHFFFAOYSA-N
The extended alkyl chain (pentyl) bridges the piperidine nitrogen and the fluorophenoxy group, creating a conformationally flexible structure that may adopt multiple binding poses in enzyme active sites.
Electronic and Steric Effects
The fluorine substituent exerts both inductive (-I) and mesomeric (+M) effects, modulating electron density across the phenoxy ring. This electronic perturbation enhances stability against oxidative metabolism while improving affinity for hydrophobic pockets in proteins like MAO-A and MAO-B . Comparative studies of ortho- and para-fluorinated analogs suggest that para-substitution optimizes steric compatibility with enzymatic binding sites, as evidenced by higher inhibitory potency in MAO assays .
Synthetic Strategies and Optimization
Key Reaction Pathways
Synthesis of 1-[5-(4-fluorophenoxy)pentyl]piperidine typically proceeds via a multistep sequence:
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Nucleophilic Substitution: Reaction of 4-fluorophenol with 1,5-dibromopentane under basic conditions (e.g., K₂CO₃) yields 5-(4-fluorophenoxy)pentyl bromide.
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Alkylation of Piperidine: The intermediate bromide undergoes alkylation with piperidine in polar aprotic solvents (e.g., DMF or acetonitrile), often catalyzed by tetrabutylammonium iodide (TBAI) to enhance reactivity.
Critical parameters influencing yield (typically 60–75%) include:
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Temperature: 80–100°C for alkylation
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Solvent polarity: Higher dielectric constants favor SN2 mechanisms
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Stoichiometry: Excess piperidine (1.5–2.0 equiv) minimizes di-alkylation byproducts.
Purification and Characterization
Crude product purification employs silica gel chromatography (hexane/ethyl acetate gradients), followed by recrystallization from ethanol. Structural confirmation relies on:
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¹H NMR: Distinct signals for piperidine protons (δ 2.2–2.8 ppm), fluorophenoxy aromatic protons (δ 6.8–7.1 ppm), and methylene bridges (δ 3.8–4.1 ppm).
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Mass Spectrometry: ESI-MS exhibits [M+H]⁺ peak at m/z 266.37.
Biological Activities and Mechanistic Insights
| Compound | MAO-A IC₅₀ (μM) | MAO-B IC₅₀ (μM) | Selectivity Index (MAO-B/MAO-A) |
|---|---|---|---|
| Piperine | 20.9 | 7.0 | 0.33 |
| Methylpiperate | 8.2 | 3.1 | 0.38 |
| Para-fluorophenyl analog | 0.014 | 0.016 | 1.14 |
Data adapted from MAO inhibition studies
The para-fluorophenoxy group likely enhances binding to MAO-A’s hydrophobic cavity, while the pentyl chain improves membrane penetration. Molecular docking simulations predict hydrogen bonding between the piperidine nitrogen and MAO’s flavin adenine dinucleotide (FAD) cofactor .
Neuropharmacological Applications
Piperidine derivatives exhibit diverse CNS activities:
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Antidepressant Effects: MAO-A inhibition elevates synaptic serotonin/norepinephrine levels, mimicking SSRI/SNRI mechanisms .
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Neuroprotection: Fluorinated compounds show reduced oxidative metabolism, prolonging half-life in brain tissue.
Analytical and Pharmacokinetic Profiling
Quantification Methods
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HPLC-UV: C18 column (5 μm, 250 × 4.6 mm), mobile phase 60:40 acetonitrile/water, λ = 254 nm. Retention time ≈ 8.2 min.
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LC-MS/MS: LOQ = 5 ng/mL in plasma, using deuterated internal standards .
ADME Properties
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Absorption: Moderate oral bioavailability (~40%) due to first-pass metabolism.
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Distribution: High Vd (6.2 L/kg) indicates extensive tissue penetration, including BBB transit .
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Metabolism: Hepatic CYP3A4-mediated oxidation of the piperidine ring.
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Excretion: Primarily renal (70%), with fecal elimination of glucuronidated metabolites .
Future Directions and Research Opportunities
Target Expansion
Beyond MAO inhibition, computational screens suggest affinity for:
Structural Optimization
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